Benzene, 1-(2-chloroethoxy)-4-phenoxy-
Description
Conceptual Framework of Aryl Alkyl Ether Synthesis and Functionalization
The synthesis of aryl alkyl ethers is a cornerstone of organic chemistry, with several established methods for their preparation. The most prominent and widely used method is the Williamson ether synthesis. masterorganicchemistry.com This reaction involves the nucleophilic substitution (SN2) of an alkyl halide by a sodium phenoxide, which is typically formed by deprotonating a phenol (B47542) with a suitable base. byjus.commasterorganicchemistry.comedubirdie.com For the synthesis of aryl alkyl ethers, this involves reacting a sodium phenoxide with an alkyl halide. The reaction is most efficient with primary alkyl halides, as secondary and tertiary halides are prone to undergoing competing elimination reactions. masterorganicchemistry.comchem-station.comlibretexts.org
Another significant method for aryl ether synthesis is the Ullmann condensation, which involves the copper-catalyzed coupling of an aryl halide with an alcohol. organic-chemistry.orgunion.edu Modern variations of this reaction have been developed using various ligands and catalysts to improve yields and broaden the substrate scope under milder conditions. organic-chemistry.org Furthermore, transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination protocols adapted for etherification, have emerged as powerful tools for forming C–O bonds. nih.gov
Functionalization of the aryl alkyl ether framework can be achieved through several pathways. The aromatic ring can undergo electrophilic aromatic substitution, with the alkoxy group acting as an ortho- and para-directing activator. fiveable.mebyjus.com The alkyl portion, particularly a chloroethoxy moiety, offers a reactive site for nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
| Synthesis Method | Description | Key Reactants | Mechanism | Primary Application |
|---|---|---|---|---|
| Williamson Ether Synthesis | Nucleophilic substitution of an alkyl halide by a phenoxide ion. masterorganicchemistry.comjk-sci.com | Phenol, Base, Primary Alkyl Halide | SN2 masterorganicchemistry.com | General synthesis of symmetrical and unsymmetrical ethers. byjus.com |
| Ullmann Condensation | Copper-catalyzed reaction between an aryl halide and an alcohol. organic-chemistry.org | Aryl Halide, Alcohol, Copper Catalyst | Catalytic Cross-Coupling | Synthesis of diaryl ethers and alkyl aryl ethers, especially with less reactive halides. union.edu |
| Buchwald-Hartwig Etherification | Palladium-catalyzed cross-coupling of aryl halides/triflates with alcohols. nih.gov | Aryl Halide/Triflate, Alcohol, Palladium Catalyst, Ligand | Catalytic Cross-Coupling | Formation of C-O bonds with a broad range of functional groups tolerated. nih.gov |
| Mitsunobu Reaction | Coupling of a phenol and an alcohol using triphenylphosphine (B44618) and an azodicarboxylate. nih.govorganic-chemistry.org | Phenol, Alcohol, Triphenylphosphine, DEAD/DIAD | Redox Condensation | Mild synthesis of ethers, particularly for sterically demanding substrates. organic-chemistry.org |
Significance of Aryl Ethers as Synthetic Intermediates and Architectural Motifs in Organic Chemistry
Aryl ethers are not merely academic curiosities; they are integral components in a multitude of applications. Their unique physical and chemical properties, such as thermal stability and resistance to chemical degradation, make them valuable in various industrial contexts. fiveable.me For instance, diphenyl ether, the simplest diaryl ether, is used as a high-temperature heat transfer fluid.
In the realm of organic synthesis, the aryl ether linkage is a common structural motif found in numerous pharmaceuticals, agrochemicals, and natural products. acs.orglabinsights.nl They serve as crucial building blocks in the synthesis of drugs like the anti-inflammatory agents Nabumetone and Naproxen. acs.org The ether functionality can significantly influence a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical for biological activity.
Overview of Research Trajectories in Chloroethoxy-Substituted Aryl Ethers
The specific compound of interest, Benzene (B151609), 1-(2-chloroethoxy)-4-phenoxy- , belongs to the class of chloroethoxy-substituted aryl ethers. Its structure combines a phenoxybenzene core with a reactive 2-chloroethoxy side chain. This dual functionality makes it a potentially valuable intermediate for synthesizing more complex molecules. For instance, the chloro group can be displaced by various nucleophiles to introduce new functional groups, while the diaryl ether core provides a stable scaffold.
| Property | Value |
|---|---|
| Chemical Name | Benzene, 1-(2-chloroethoxy)-4-phenoxy- |
| CAS Number | 61435-02-7 chemeo.com |
| Molecular Formula | C₁₄H₁₃ClO₂ |
| Molecular Weight | 248.70 g/mol |
| Appearance | Data not widely available |
| Boiling Point | Calculated data suggests a high boiling point. chemeo.com |
| Spectroscopic Data | IR Spectrum available (Coblentz Society No. 10238). nist.gov |
While specific research focusing exclusively on Benzene, 1-(2-chloroethoxy)-4-phenoxy- is not extensively documented in publicly available literature, the research trajectories of structurally related compounds highlight the significance of the chloroethoxy-aryl ether motif.
Pharmaceutical Synthesis: A closely related compound, (2-Chloroethoxy)benzene, has been utilized in the synthesis of pseudo-symmetrical tamoxifen (B1202) derivatives, which have been investigated for their anti-tumor activity. chemsrc.com This demonstrates the utility of the chloroethoxy group as a handle for constructing complex pharmaceutical agents.
Impurity Profiling: The compound 1-(2-Chloroethoxy)-2-methoxybenzene has been identified as an impurity in the manufacturing of Carvedilol, a nonselective β-adrenergic blocker used to treat hypertension and congestive heart failure. pharmaffiliates.com The study of such impurities is crucial for ensuring the safety and efficacy of pharmaceutical products.
Building Blocks: Compounds like 1-(2-Chloro-ethoxy)-4-methyl-benzene and 1-(2-Chloro-ethoxy)-4-ethoxy-benzene are commercially available, indicating their use as intermediates in various synthetic applications. scbt.comnih.govbldpharm.com The chloroethoxy group provides a reliable site for further chemical modification, allowing for the creation of diverse molecular libraries for screening purposes.
The research involving these analogous structures underscores the synthetic potential embedded in the chloroethoxy-substituted aryl ether framework. The combination of a stable aromatic ether core and a reactive alkyl chloride side chain offers a versatile platform for the development of new materials, bioactive molecules, and functional organic compounds.
Structure
2D Structure
3D Structure
Properties
CAS No. |
61435-02-7 |
|---|---|
Molecular Formula |
C14H13ClO2 |
Molecular Weight |
248.70 g/mol |
IUPAC Name |
1-(2-chloroethoxy)-4-phenoxybenzene |
InChI |
InChI=1S/C14H13ClO2/c15-10-11-16-12-6-8-14(9-7-12)17-13-4-2-1-3-5-13/h1-9H,10-11H2 |
InChI Key |
ACDJKCYEQDTWGR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)OCCCl |
Origin of Product |
United States |
Mechanistic Elucidation of Chemical Processes Involving Benzene, 1 2 Chloroethoxy 4 Phenoxy and Analogues
In-depth Studies of Transition Metal-Catalyzed Mechanisms
Transition metal catalysis, particularly with palladium, is a cornerstone of modern organic synthesis for forming carbon-heteroatom bonds, such as the ether linkages present in Benzene (B151609), 1-(2-chloroethoxy)-4-phenoxy-. The mechanisms of these reactions are typically understood as a catalytic cycle involving several key elementary steps. While specific studies on Benzene, 1-(2-chloroethoxy)-4-phenoxy- are not extensively documented, the mechanisms can be elucidated by examining well-established principles from analogous aryl ether syntheses, such as the Buchwald-Hartwig C-O coupling reaction. wikipedia.org
The catalytic cycle for the formation of diaryl or alkyl-aryl ethers typically begins with the oxidative addition of an aryl halide or triflate to a low-valent transition metal center, most commonly palladium(0). uvic.ca This step involves the insertion of the palladium atom into the carbon-halide bond, which increases the metal's oxidation state from Pd(0) to Pd(II) and its coordination number by two. uvic.ca For this process to occur, the metal complex must have a vacant coordination site, making four- and five-coordinate complexes common participants. libretexts.org The propensity for oxidative addition is influenced by the nature of the halide, with reactivity increasing in the order Ar-Cl < Ar-Br < Ar-I. uvic.ca
The final, product-forming step of the catalytic cycle is reductive elimination . libretexts.org This step is the microscopic reverse of oxidative addition. In the context of aryl ether synthesis, a palladium(II) intermediate, bearing both an aryl group and an alkoxide or phenoxide group, undergoes reductive elimination to form the new carbon-oxygen bond of the ether product. duke.edu This process reduces the palladium's oxidation state back to Pd(0), thus regenerating the active catalyst and closing the cycle. nih.gov For reductive elimination to proceed, the groups to be coupled must typically be in a cis-position to one another in the metal's coordination sphere. wikipedia.org The reaction is favored when the newly formed C-O bond is strong. libretexts.org
Table 1: Influence of Ligand on a Model Palladium-Catalyzed Aryl Etherification This table illustrates typical results for the coupling of an aryl bromide with a primary alcohol, demonstrating how ligand choice affects reaction efficiency, a key factor in optimizing processes involving oxidative addition and reductive elimination.
| Entry | Phosphine (B1218219) Ligand | Base | Temperature (°C) | Yield (%) |
| 1 | P(t-Bu)₃ | NaOt-Bu | 80 | 75 |
| 2 | XPhos | K₃PO₄ | 100 | 92 |
| 3 | SPhos | Cs₂CO₃ | 100 | 95 |
| 4 | dppf | NaOt-Bu | 110 | 68 |
While direct C-O couplings often involve the reaction of an organopalladium(II) halide with an alcohol in the presence of a base, a related strategy to form the C-O bond utilizes a transmetalation step, similar to the Suzuki-Miyaura coupling. researchgate.net In a relevant study, 2-chloroethoxy-arenes were synthesized via a palladium-catalyzed cross-coupling of aryl chlorides with sodium tetrakis-(2-chloroethoxy)-borate. mtak.hu
In such a process, following the initial oxidative addition of the aryl chloride to Pd(0), the resulting arylpalladium(II) chloride complex undergoes transmetalation . This step involves the transfer of the 2-chloroethoxy group from the boron atom of the borate (B1201080) salt to the palladium center, displacing the chloride ion. mtak.hu The mechanism of transmetalation in Suzuki-Miyaura couplings is complex and can proceed through different pathways, often referred to as the "boronate" and "oxo-palladium" pathways. The dominant pathway depends on the specific reaction conditions, including the base, solvent, and nature of the organoboron species. researchgate.netnih.gov The base is crucial as it activates the organoboron reagent to facilitate the transfer of the organic group to the palladium complex. researchgate.net Following transmetalation, the resulting arylpalladium(II) alkoxide intermediate proceeds to the final reductive elimination step to yield the desired ether product. researchgate.net
The Buchwald-Hartwig amination, which shares mechanistic principles with C-O coupling, has been extensively studied, providing significant insight into the catalytic intermediates. rug.nlresearchgate.net The catalytic cycle is understood to involve several key palladium complexes. The active catalyst is a Pd(0) species, often coordinated to one or two phosphine ligands (L). researchgate.net After oxidative addition, a stable four-coordinate arylpalladium(II) halide complex, [ArPd(X)L₂], is formed.
This intermediate then reacts with the nucleophile (in this case, an alkoxide or phenoxide) to generate the key arylpalladium(II) alkoxide complex, [ArPd(OR)L₂]. It is from this intermediate that the crucial C-O bond-forming reductive elimination occurs. duke.edu Mechanistic studies have shown that reductive elimination can be faster from a three-coordinate, monoligated intermediate, [ArPd(OR)L], suggesting that ligand dissociation may precede the final product-forming step. wikipedia.org The characterization of these transient species is challenging but has been achieved through a combination of kinetic studies, stoichiometric reactions of isolated intermediates, and spectroscopic methods like NMR. libretexts.org
Mechanistic Investigations of Solvolysis Reactions
Solvolysis refers to a reaction where the solvent acts as the nucleophile. For a molecule like Benzene, 1-(2-chloroethoxy)-4-phenoxy-, solvolysis reactions, typically under acidic conditions, would involve the cleavage of one of its ether linkages. youtube.com The C-O bonds of diaryl ethers are generally very stable and resistant to cleavage. libretexts.org Therefore, the more likely site for acid-catalyzed cleavage is the alkyl-aryl ether bond of the 2-chloroethoxy group. libretexts.org
The classical mechanism for the acid-catalyzed cleavage of ethers involves the initial protonation of the ether oxygen, which transforms the alkoxy group into a good leaving group (an alcohol). wikipedia.orgmasterorganicchemistry.com The subsequent cleavage of the C-O bond can occur via either an SN1 or SN2 pathway. wikipedia.org
An SN1 mechanism involves the formation of a carbocation intermediate. cureffi.org In the case of the chloroethoxy group, cleavage would need to generate a primary carbocation, which is highly unstable. Therefore, a direct SN1 cleavage at the ethyl group is unlikely, and an SN2 pathway, where a nucleophile attacks the less-hindered carbon, is more probable. wikipedia.org
The concept of an aryl carbocation (where the positive charge resides on an aromatic ring carbon) is generally considered highly unfavorable in standard solution-phase chemistry due to instability. However, recent studies have demonstrated that phenols can be spontaneously converted to phenyl carbocations in aqueous microdroplets, where a high electric field at the air-water interface facilitates the cleavage of the C-OH bond. researchgate.netnih.gov These generated aryl carbocations can then react with various nucleophiles in an aromatic SN1-type mechanism. researchgate.netnih.gov While this provides formal evidence for aryl carbocation intermediates, it occurs under specialized conditions and does not represent a typical pathway for the solvolysis of a stable diaryl ether like the phenoxy-benzene moiety under normal acidic conditions. libretexts.org
Protonation is the critical first step in the acid-catalyzed cleavage of any ether. The ether oxygen acts as a Lewis base, and its protonation by a strong acid creates an oxonium ion, making the adjacent carbon atoms more electrophilic and converting the hydroxyl group into a viable leaving group. masterorganicchemistry.comnih.gov The concentration of the strong acid directly influences the rate by affecting the equilibrium concentration of the protonated ether intermediate.
Solvent polarity plays a decisive role in determining whether the subsequent cleavage follows an SN1 or SN2 pathway. murdoch.edu.au SN1 reactions involve the formation of charged intermediates—a carbocation and a leaving group. Polar protic solvents, such as water and alcohols, are particularly effective at stabilizing these ions through hydrogen bonding and dipole-dipole interactions. youtube.com This stabilization lowers the activation energy for the carbocation-forming step, thereby accelerating the SN1 reaction rate. uci.edumasterorganicchemistry.com In contrast, SN2 reactions are less sensitive to solvent polarity, though polar aprotic solvents are often preferred. For substrates that could potentially react via either pathway, increasing the polarity and ionizing ability of the solvent will favor the SN1 mechanism.
Table 2: Relative Rates of Solvolysis for a Model Substrate (tert-Butyl Chloride) in Various Solvents This table provides illustrative data on how solvent polarity and protic nature influence the rate of a typical SN1 reaction, highlighting the stabilization of the carbocation intermediate in polar protic media.
| Solvent | Dielectric Constant (ε) | Solvent Type | Relative Rate |
| Acetic Acid | 6.2 | Polar Protic | 1 |
| Methanol (B129727) | 32.6 | Polar Protic | 4 |
| Ethanol (B145695) | 24.3 | Polar Protic | 10 |
| 80% Ethanol / 20% Water | - | Polar Protic | 100 |
| Water | 78.5 | Polar Protic | 150,000 |
Analysis of C-Cl Bond Activation and Cleavage
The activation and subsequent cleavage of the carbon-chlorine (C-Cl) bond in alkyl chlorides like Benzene, 1-(2-chloroethoxy)-4-phenoxy- are fundamental processes that can proceed through different mechanistic routes. The nature of the chemical environment, including the presence of initiators, catalysts, and the solvent, dictates whether the transformation follows a radical or an ionic pathway. Understanding these pathways is crucial for controlling reaction outcomes and achieving selective synthesis.
Radical and Ionic Pathways in Alkyl Chloride Transformations
The cleavage of a C-Cl bond, a strong and relatively non-polar covalent bond, can be induced homolytically to form radicals or heterolytically to form ions. nih.gov
Radical Pathways:
Radical reactions are characterized by the formation of highly reactive species with unpaired electrons. The generation of an alkyl radical from an alkyl chloride can be initiated through several mechanisms:
Homolytic Cleavage: This process involves the direct breaking of the C-Cl bond, with each atom retaining one of the bonding electrons. This typically requires a significant energy input, such as heat or ultraviolet light. researchgate.net The reaction proceeds via a radical chain mechanism involving initiation, propagation, and termination steps. libretexts.org
Single Electron Transfer (SET): A reductant can transfer a single electron to the alkyl chloride, leading to the formation of a radical anion that then fragments to yield a chloride ion and an alkyl radical. researchgate.net
Halogen-Atom Transfer (XAT): A radical species can abstract the chlorine atom from the alkyl chloride to generate an alkyl radical. researchgate.netiu.edu This is a key step in many modern photoredox and transition-metal-catalyzed reactions. acs.org
For Benzene, 1-(2-chloroethoxy)-4-phenoxy-, the primary alkyl chloride moiety would be susceptible to these radical formation processes. The resulting 2-(4-phenoxyphenoxy)ethyl radical could then participate in various downstream reactions, such as addition to alkenes or C-H functionalization.
Ionic Pathways:
Ionic pathways involve the formation of charged intermediates. In the context of alkyl chlorides, these are primarily nucleophilic substitution (SN) and elimination (E) reactions. youtube.comresearchgate.net
Nucleophilic Substitution (SN2 and SN1): In these reactions, a nucleophile replaces the chlorine atom.
The SN2 (bimolecular nucleophilic substitution) mechanism involves a backside attack by the nucleophile on the carbon atom bonded to the chlorine, leading to an inversion of stereochemistry. youtube.com This pathway is favored for primary alkyl halides like Benzene, 1-(2-chloroethoxy)-4-phenoxy-.
The SN1 (unimolecular nucleophilic substitution) mechanism proceeds through a carbocation intermediate. youtube.com It is more common for tertiary alkyl halides and is generally not the preferred pathway for primary chlorides unless rearrangement can lead to a more stable carbocation.
Elimination (E2 and E1): These reactions result in the formation of an alkene through the removal of the chlorine atom and a proton from an adjacent carbon.
The E2 (bimolecular elimination) mechanism is a concerted process where a base removes a proton, and the chloride ion departs simultaneously. masterorganicchemistry.com
The E1 (unimolecular elimination) mechanism proceeds through a carbocation intermediate, similar to the SN1 pathway. masterorganicchemistry.com
Competitive Reaction Pathways and Selectivity Control
A key challenge in the transformation of alkyl halides is the competition that often exists between different reaction pathways, particularly between SN2 and E2 reactions for primary and secondary alkyl halides. masterorganicchemistry.comresearchgate.net Several factors influence the selectivity of these reactions.
The choice between substitution and elimination is heavily influenced by the nature of the attacking species. Strong, sterically hindered bases tend to favor elimination, whereas strong, non-bulky nucleophiles favor substitution. masterorganicchemistry.com For Benzene, 1-(2-chloroethoxy)-4-phenoxy-, reaction with a strong but small nucleophile like hydroxide (B78521) might lead to a mixture of substitution and elimination products.
Other factors controlling selectivity include:
Temperature: Higher temperatures generally favor elimination over substitution because elimination reactions have a higher activation energy and result in an increase in the number of molecules, leading to greater entropy.
Solvent: Polar aprotic solvents (e.g., acetone, DMSO) can solvate the cation but not the anion, enhancing the nucleophilicity of the attacking species and favoring the SN2 pathway. Polar protic solvents (e.g., water, ethanol) can solvate both the cation and the anion and are often used in SN1 and E1 reactions. masterorganicchemistry.com
Structure of the Alkyl Halide: While Benzene, 1-(2-chloroethoxy)-4-phenoxy- is a primary alkyl chloride, which generally favors SN2, the presence of beta-hydrogens allows for the possibility of E2 elimination.
The table below illustrates the general outcomes for a primary alkyl chloride reacting with nucleophiles/bases of varying strengths and steric bulk, providing a predictive framework for the behavior of Benzene, 1-(2-chloroethoxy)-4-phenoxy-.
| Reagent Type | Example | Primary Alkyl Halide: Major Pathway | Primary Alkyl Halide: Minor Pathway |
|---|---|---|---|
| Strong Nucleophile / Strong Base | RO⁻, OH⁻ | SN2 | E2 |
| Bulky, Strong Base | t-BuO⁻ | E2 | SN2 |
| Weak Nucleophile / Weak Base | H₂O, ROH | Slow SN2/E2 | - |
| Strong Nucleophile / Weak Base | I⁻, RS⁻, N₃⁻ | SN2 | - |
Similarly, in radical reactions, selectivity can be an issue. For instance, in radical halogenation, the reaction can be difficult to stop at monosubstitution. libretexts.org However, in the context of C-Cl bond activation of Benzene, 1-(2-chloroethoxy)-4-phenoxy-, the primary concern would be controlling the subsequent reactions of the generated alkyl radical.
The table below summarizes key characteristics of the competitive ionic pathways for a generic primary alkyl chloride, applicable to Benzene, 1-(2-chloroethoxy)-4-phenoxy-.
| Factor | SN2 | E2 |
|---|---|---|
| Mechanism | Bimolecular, concerted | Bimolecular, concerted |
| Rate Law | Rate = k[Alkyl Halide][Nucleophile] | Rate = k[Alkyl Halide][Base] |
| Stereochemistry | Inversion of configuration | Anti-periplanar geometry required |
| Favored by | Strong, non-bulky nucleophiles | Strong, sterically hindered bases |
| Effect of Temperature | Less favored at high temperature | Favored at high temperature |
Chemical Reactivity and Synthetic Transformations of Benzene, 1 2 Chloroethoxy 4 Phenoxy Derivatives
Nucleophilic Substitution Reactions at the Chloroethoxy Moiety
The presence of a primary alkyl chloride in the 2-chloroethoxy group is the key feature that dictates the reactivity discussed in this section. This functional group is a prime site for nucleophilic substitution reactions, typically proceeding via an SN2 mechanism.
Displacement of the Chloride with Various Heteroatom Nucleophiles (e.g., Amines)
The terminal chlorine atom on the ethoxy side chain is an effective leaving group, readily displaced by a variety of nucleophiles. This reaction is fundamental to the synthetic utility of chloroethoxy-functionalized aromatic compounds. Heteroatom nucleophiles, particularly amines, are commonly used to generate new carbon-nitrogen bonds. youtube.comrsc.org
The reaction with primary or secondary amines is a standard method for synthesizing more complex amine derivatives. youtube.com The nitrogen atom's lone pair of electrons acts as the nucleophile, attacking the carbon atom bonded to the chlorine and displacing the chloride ion. This type of transformation is analogous to the Gabriel synthesis of primary amines, where a phthalimide (B116566) salt provides the nitrogen nucleophile. youtube.com
Table 1: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent Example | Product Type |
|---|---|---|
| Amine | Piperidine | N-substituted aminoethoxy arene |
| Thiol | Sodium thiophenoxide | Thioether |
| Alkoxide | Sodium methoxide | Methoxyethoxy arene |
This table presents hypothetical reactions based on the known reactivity of alkyl halides.
Formation of 2-Aminoethoxy Arenes and Other Functionalized Ethers
The synthesis of 2-aminoethoxy arenes is a significant application of the nucleophilic substitution reactivity of the chloroethoxy moiety. These products are valuable intermediates in pharmaceutical and materials science. A developed methodology for this transformation involves a two-step, one-pot reaction sequence starting from aryl chlorides, which are first converted to their 2-chloroethoxy derivatives. mtak.hu The subsequent substitution with an amine proceeds efficiently to yield the desired 2-aminoethoxy arene. mtak.hu
This reactivity is not limited to amines. Other nucleophiles can be employed to create a diverse range of functionalized ethers. For instance, reaction with alkoxides or phenoxides in a Williamson ether synthesis-type reaction would extend the ether chain or create more complex aryl ethers.
Investigation of Reaction Kinetics and Thermodynamics
The nucleophilic substitution at the primary carbon of the chloroethoxy group is expected to follow second-order kinetics, characteristic of an SN2 mechanism. The reaction rate is dependent on the concentration of both the substrate, Benzene (B151609), 1-(2-chloroethoxy)-4-phenoxy-, and the incoming nucleophile.
Rate = k[Substrate][Nucleophile]
Several factors influence the kinetics of this reaction:
Nucleophile Strength : More potent nucleophiles, such as thiols or primary amines, will result in faster reaction rates.
Solvent : Polar aprotic solvents like acetonitrile (B52724) (MeCN) or dimethylformamide (DMF) are ideal for SN2 reactions as they can solvate the cation but leave the nucleophile relatively free to attack.
Temperature : Increasing the reaction temperature generally increases the rate constant (k), accelerating the reaction.
While specific kinetic and thermodynamic data for Benzene, 1-(2-chloroethoxy)-4-phenoxy- are not available in the consulted literature, studies on analogous systems, such as the reaction of 1-(substituted-phenoxy)-2,4-dinitrobenzenes with amines, provide insight into the methodologies used for such investigations. nih.gov These studies often analyze Brønsted-type plots and activation parameters (ΔH‡ and ΔS‡) to elucidate reaction mechanisms. nih.gov For a typical SN2 reaction, the transition state is highly ordered, which would be reflected in a large negative entropy of activation (ΔS‡).
Functional Group Interconversions on the Phenoxy Ring System
The central aromatic ring of Benzene, 1-(2-chloroethoxy)-4-phenoxy- is a diaryl ether system, substituted with a 2-chloroethoxy group and a phenoxy group. Both substituents are alkoxy-type groups, which are known to influence the reactivity of the benzene ring, particularly in electrophilic aromatic substitution reactions. msu.edumsu.edu
Electrophilic Aromatic Substitution Studies
Both the 2-chloroethoxy and the phenoxy substituents are activating, ortho, para-directing groups for electrophilic aromatic substitution. uci.edu This is due to the lone pairs of electrons on the oxygen atoms that can be donated to the aromatic ring through resonance, stabilizing the positively charged intermediate (the benzenonium ion) formed during the reaction. msu.eduuci.edu
When a benzene ring has two activating groups, their directing effects must be considered together. msu.edu In the case of 1-(2-chloroethoxy)-4-phenoxy-benzene, the two groups are in a para relationship. This leads to a reinforcing orientation of their directing effects. msu.edu The positions ortho to the 2-chloroethoxy group (positions 2 and 6) and ortho to the phenoxy group (positions 3 and 5) are activated. Therefore, electrophilic attack is expected to occur at these positions. The precise distribution of products would depend on the specific reaction conditions and the steric bulk of the electrophile and the directing groups. libretexts.org
Table 2: Predicted Products of Electrophilic Aromatic Substitution
| Reaction | Electrophile (E+) | Expected Major Product(s) |
|---|---|---|
| Nitration | NO₂⁺ | 1-(2-Chloroethoxy)-2-nitro-4-phenoxy-benzene and/or 1-(2-Chloroethoxy)-3-nitro-4-phenoxy-benzene |
| Halogenation | Br⁺ or Cl⁺ | 2-Bromo-1-(2-chloroethoxy)-4-phenoxy-benzene and/or 3-Bromo-1-(2-chloroethoxy)-4-phenoxy-benzene |
| Friedel-Crafts Acylation | RCO⁺ | 1-[3-(2-Chloroethoxy)-4-phenoxyphenyl]ethan-1-one and/or 1-[2-(2-Chloroethoxy)-5-phenoxyphenyl]ethan-1-one (likely at the less hindered position) |
The table indicates likely substitution patterns based on general principles of electrophilic aromatic substitution on disubstituted benzenes. msu.edulibretexts.org
Metalation and Subsequent Functionalization
Directed ortho-metalation is a powerful tool for the regioselective functionalization of substituted aromatic compounds. Alkoxy groups are effective directing groups for this transformation, capable of coordinating with organolithium reagents (such as n-butyllithium) and directing deprotonation to the adjacent ortho position.
For Benzene, 1-(2-chloroethoxy)-4-phenoxy-, both ether oxygen atoms could potentially direct metalation. The lithium atom would be directed to one of the protons at positions 2, 3, 5, or 6. The resulting aryllithium species is a potent nucleophile and can react with a wide range of electrophiles to introduce new functional groups.
Potential Functionalization Sequence:
Metalation : Reaction with n-BuLi at low temperature to form an aryllithium intermediate.
Quenching with Electrophile : Addition of an electrophile such as carbon dioxide (CO₂), an aldehyde, or an alkyl halide.
Workup : Acidic workup to yield the functionalized product, for example, a carboxylic acid, an alcohol, or an alkylated derivative, respectively.
This methodology provides a synthetic route to specifically substituted derivatives that may not be accessible through classical electrophilic aromatic substitution.
Cyclization Reactions Involving the Chloroethoxy Chain
The presence of the 2-chloroethoxy group provides a reactive handle for intramolecular cyclization reactions, leading to the formation of seven-membered heterocyclic rings, specifically derivatives of dibenzo[b,f] wikipedia.orgmasterorganicchemistry.comoxazepine. This transformation is typically achieved under conditions that promote intramolecular nucleophilic substitution or Friedel-Crafts type reactions.
One potential pathway involves the intramolecular cyclocarbonylation of a related precursor, 2-(2-iodophenoxy)anilines, which can be catalyzed by a Palladium(II) iodide complex with a specific phosphine (B1218219) ligand (Cytop 292). nih.gov This reaction proceeds efficiently to yield substituted dibenzo[b,f] wikipedia.orgmasterorganicchemistry.comoxazepin-11(10H)-ones under mild conditions. nih.gov While the direct cyclization of Benzene, 1-(2-chloroethoxy)-4-phenoxy- via this specific catalytic system is not explicitly detailed, the underlying principle of forming the oxazepine ring through intramolecular C-O bond formation is a relevant synthetic strategy.
Another approach is the thermolysis of 2-[(polyfluorobenzylidene)amino]phenols in the presence of a base like triethylamine, which yields fluorinated dibenz[b,f] wikipedia.orgmasterorganicchemistry.comoxazepines. researchgate.net This suggests that a base-catalyzed intramolecular cyclization could be a viable method for derivatives of Benzene, 1-(2-chloroethoxy)-4-phenoxy-, where the phenoxy group is suitably substituted to facilitate the ring closure onto the chloroethoxy chain.
Furthermore, Friedel-Crafts type cyclizations are a well-established method for forming cyclic structures. nih.gov In the context of Benzene, 1-(2-chloroethoxy)-4-phenoxy-, a Lewis acid catalyst could promote the intramolecular alkylation of the phenoxy-substituted aromatic ring by the chloroethoxy chain. researchgate.net The electrophilicity of the carbon bearing the chlorine atom would be enhanced by the Lewis acid, facilitating the attack by the electron-rich aromatic ring to form the seven-membered ring.
The following table summarizes potential cyclization strategies applicable to derivatives of Benzene, 1-(2-chloroethoxy)-4-phenoxy-.
| Reaction Type | Catalyst/Reagents | Potential Product | Reference |
| Intramolecular Cyclocarbonylation | PdI2/Cytop 292 | Dibenzo[b,f] wikipedia.orgmasterorganicchemistry.comoxazepin-11(10H)-one derivative | nih.gov |
| Base-Catalyzed Cyclization | Triethylamine | Dibenzo[b,f] wikipedia.orgmasterorganicchemistry.comoxazepine derivative | researchgate.net |
| Friedel-Crafts Cyclization | Lewis Acid (e.g., Sc(OTf)3) | Dihydrodibenzo[b,f] wikipedia.orgmasterorganicchemistry.comoxazepine derivative | researchgate.net |
Cleavage and Decoupling Reactions of Ether Linkages
The two ether linkages in Benzene, 1-(2-chloroethoxy)-4-phenoxy- exhibit different reactivities towards cleavage due to their electronic and structural environments. The bond between the phenoxy group and the benzene ring is an aryl ether linkage (Csp2-O), while the bond in the chloroethoxy group is an alkyl ether linkage (Csp2-O-Csp3). This difference allows for selective cleavage under specific reaction conditions.
Acid-catalyzed cleavage is a common method for breaking ether bonds. wikipedia.orgmasterorganicchemistry.comlongdom.orglibretexts.org The reaction is typically initiated by protonation of the ether oxygen, followed by nucleophilic attack of a halide ion. masterorganicchemistry.com For aryl alkyl ethers like the one , the cleavage generally occurs at the alkyl-oxygen bond. This is because the Csp2-O bond of the aryl ether is stronger and less susceptible to nucleophilic attack. Therefore, treatment with a strong acid like hydroiodic acid (HI) or hydrobromic acid (HBr) would be expected to cleave the chloroethoxy group, yielding 4-phenoxyphenol (B1666991) and a halo-substituted ethanol (B145695) derivative. libretexts.org
The mechanism of this cleavage can proceed via either an SN1 or SN2 pathway, depending on the structure of the alkyl group. masterorganicchemistry.comlongdom.org Given that the chloroethoxy group is a primary alkyl chain, the cleavage is likely to proceed through an SN2 mechanism, where the halide ion attacks the less sterically hindered carbon of the protonated ether. libretexts.orgmasterorganicchemistry.com
Selective cleavage of the aryl ether bond is more challenging but can be achieved using specific reagents. For instance, certain Lewis acids in combination with silyl (B83357) hydrides have been shown to facilitate the deprotection of aryl alkyl ethers to yield phenols under mild conditions. researchgate.net Nickel-catalyzed cross-coupling reactions have also emerged as a powerful tool for the cleavage of the C(sp2)–O bond in aryl ethers, allowing for their conversion into other functional groups. recercat.cat
The following table outlines the expected products from the cleavage of the different ether linkages in Benzene, 1-(2-chloroethoxy)-4-phenoxy-.
| Ether Linkage | Reagents | Cleavage Mechanism | Expected Products | Reference |
| Alkyl Ether (Chloroethoxy) | Strong Acid (HI, HBr) | SN2 | 4-Phenoxyphenol and 1-chloro-2-iodoethane (B1360244) (or 1-bromo-2-chloroethane) | libretexts.orgmasterorganicchemistry.com |
| Aryl Ether (Phenoxy) | Lewis Acid/Silyl Hydride or Ni-catalyst | Reductive Cleavage | Phenol (B47542) and 1-(2-chloroethoxy)benzene | researchgate.netrecercat.cat |
Computational Chemistry and Theoretical Investigations of Benzene, 1 2 Chloroethoxy 4 Phenoxy Systems
Quantum Chemical Calculations of Molecular Structure and Conformation
Quantum chemical calculations are fundamental to determining the three-dimensional structure and conformational preferences of a molecule. For a molecule like Benzene (B151609), 1-(2-chloroethoxy)-4-phenoxy-, methods such as Density Functional Theory (DFT) and ab initio calculations (e.g., Møller-Plesset perturbation theory) would be employed to locate the minimum energy conformations.
The key structural parameters that would be of interest include:
Bond lengths: The lengths of the C-O, C-C, C-Cl, and C-H bonds. For instance, in related phenyl ether structures, the C-O bond length is a critical parameter influenced by the electronic nature of the substituents.
Dihedral angles: The rotational barriers around the C-O and C-C bonds are crucial for understanding the molecule's flexibility and the relative orientation of the phenoxy and benzene rings. In substituted diphenyl ethers, the torsion angle between the two phenyl rings is a key determinant of the molecule's electronic properties and steric hindrance nih.gov.
Illustrative Geometrical Parameters from Analogous Systems
To provide a tangible understanding, the following table presents typical bond lengths and angles for substructures analogous to Benzene, 1-(2-chloroethoxy)-4-phenoxy-, as determined by quantum chemical calculations in similar molecules.
| Parameter | Typical Value (from analogous structures) | Computational Method Example |
| C-O (ether) bond length | 1.36 - 1.43 Å | DFT/B3LYP |
| C-Cl bond length | 1.77 - 1.81 Å | DFT/B3LYP |
| C-O-C bond angle | 110 - 120° | DFT/B3LYP |
| Dihedral Angle (Ar-O-CH2-CH2) | Variable, multiple low-energy conformers expected | DFT/B3LYP |
Note: These values are illustrative and the actual parameters for Benzene, 1-(2-chloroethoxy)-4-phenoxy- would require specific calculations.
Energetic Profiles and Transition State Analysis of Reaction Pathways
Computational chemistry is instrumental in mapping the potential energy surface of a chemical reaction, allowing for the determination of reaction mechanisms, activation energies, and the structures of transient species like transition states. For Benzene, 1-(2-chloroethoxy)-4-phenoxy-, several reaction pathways could be investigated.
A key reaction for ethers is their cleavage, which can be acid-catalyzed youtube.comlibretexts.org. Computational modeling can elucidate the mechanism, which could proceed via an S_N1 or S_N2 pathway depending on the structure of the ether and the reaction conditions libretexts.org. The calculations would involve locating the transition state for the protonation of the ether oxygen followed by nucleophilic attack.
Computational Modeling of Catalytic Cycles
Should Benzene, 1-(2-chloroethoxy)-4-phenoxy- be involved in a catalytic process, for example, a cross-coupling reaction to modify the phenoxy group, computational modeling could be used to elucidate the entire catalytic cycle. This would involve calculating the energies of all intermediates and transition states for each step of the cycle, such as oxidative addition, transmetalation, and reductive elimination. Such studies provide insights into the rate-determining step and the role of the catalyst. While no specific catalytic cycles involving this molecule are documented, computational studies on similar catalytic etherification or ether cleavage reactions provide a framework for such investigations nih.gov.
Prediction of Reaction Regioselectivity and Stereoselectivity
For reactions where multiple products are possible, computational chemistry can predict the regioselectivity and stereoselectivity. For instance, in electrophilic aromatic substitution on the phenoxy-substituted benzene ring, the position of substitution (ortho, meta, or para to the phenoxy group) can be predicted by calculating the activation energies for the formation of the different possible intermediates. The phenoxy group is an ortho, para-director, and computational analysis of the transition states would quantify this directing effect. Emerging computational approaches have shown high accuracy in predicting regio- and stereoselectivity in organic synthesis rsc.org.
Analysis of Electronic Properties and Reactivity Descriptors
The electronic properties of a molecule are key to understanding its reactivity. Quantum chemical calculations can provide a wealth of information about the electronic structure of Benzene, 1-(2-chloroethoxy)-4-phenoxy-.
Key Electronic Properties and Reactivity Descriptors:
Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to its ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical stability.
Molecular Electrostatic Potential (MEP): The MEP map visually represents the charge distribution in a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For Benzene, 1-(2-chloroethoxy)-4-phenoxy-, the MEP would likely show negative potential around the ether oxygen and the chlorine atom, and positive potential on the hydrogen atoms.
Atomic Charges: Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis can be used to calculate the partial charge on each atom, providing further insight into the molecule's polarity and reactive sites.
Global Reactivity Descriptors: Based on the HOMO and LUMO energies, various reactivity descriptors can be calculated, such as electronegativity, chemical hardness, and global electrophilicity index. These descriptors provide a quantitative measure of the molecule's reactivity.
Illustrative Reactivity Descriptors for a Phenolic Ether Analogue (Eugenol) scispace.com
| Descriptor | Calculated Value (eV) |
| HOMO Energy | -5.98 |
| LUMO Energy | -0.68 |
| HOMO-LUMO Gap | 5.30 |
| Electronegativity (χ) | 3.33 |
| Chemical Hardness (η) | 2.65 |
Note: These values are for Eugenol, a structurally related phenolic ether, and serve as an example of the types of data that can be generated.
In Silico Screening and Design of Novel Reagents and Catalysts
Computational chemistry is increasingly used for the in silico design and screening of new reagents and catalysts researchgate.netmdpi.comethz.chrsc.orgacs.org. If a particular transformation of Benzene, 1-(2-chloroethoxy)-4-phenoxy- were desired, for example, a selective cleavage of one of the ether linkages, computational methods could be used to design a suitable catalyst.
This process would involve:
Hypothesizing a reaction mechanism: Based on known chemical principles.
Designing a library of potential catalysts: These could be, for example, transition metal complexes with different ligands.
Computationally screening the catalysts: By calculating the activation energy for the desired reaction with each catalyst.
Identifying promising candidates: Catalysts that lead to lower activation energies would be selected for further experimental investigation.
This approach significantly accelerates the discovery of new and efficient chemical transformations. Computational studies have been successfully applied to the design of catalysts for a variety of reactions, including those involving ethers nih.gov.
Advanced Analytical Methodologies for Structural and Purity Assessment of Aryl Ethers Containing Chloroethoxy Groups
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Analysis
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous determination of the elemental composition of a molecule through the precise measurement of its mass-to-charge ratio (m/z). For Benzene (B151609), 1-(2-chloroethoxy)-4-phenoxy-, with a molecular formula of C14H13ClO2, the theoretical exact mass of the molecular ion [M]+• can be calculated with high precision.
The presence of a chlorine atom results in a characteristic isotopic pattern in the mass spectrum. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, have a natural abundance ratio of approximately 3:1. This leads to the appearance of two molecular ion peaks: [M]+• at the m/z corresponding to the molecule containing ³⁵Cl, and an [M+2]+• peak, approximately one-third the intensity, corresponding to the molecule containing ³⁷Cl. This isotopic signature is a key identifier for chlorine-containing compounds.
Electron ionization (EI) is a common technique used in conjunction with HRMS. The high energy of this process often leads to fragmentation of the molecular ion. The analysis of these fragment ions provides valuable structural information. For Benzene, 1-(2-chloroethoxy)-4-phenoxy-, a plausible fragmentation pathway can be proposed, aiding in the structural confirmation.
Table 1: Predicted High-Resolution Mass Spectrometry Data for Benzene, 1-(2-chloroethoxy)-4-phenoxy-
| Ion | Formula | Calculated m/z ([³⁵Cl]) | Fragmentation Pathway |
| [M]+• | [C₁₄H₁₃ClO₂]+• | 248.0604 | Molecular Ion |
| [M+2]+• | [C₁₄H₁₃³⁷ClO₂]+• | 250.0575 | Isotopic Molecular Ion |
| [M-C₂H₄Cl]+ | [C₁₂H₉O₂]+ | 185.0603 | Loss of chloroethyl radical |
| [C₆H₅O]+ | [C₆H₅O]+ | 93.0340 | Cleavage of the ether bond |
| [C₆H₅]+ | [C₆H₅]+ | 77.0391 | Loss of CO from [C₆H₅O]+ |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups.
The IR spectrum of Benzene, 1-(2-chloroethoxy)-4-phenoxy- would be expected to show strong absorptions corresponding to the C-O stretching of the aryl ether linkages, C-H stretching of the aromatic rings, and the C-Cl stretching of the chloroalkane moiety. The substitution pattern on the aromatic rings can also be inferred from the pattern of C-H out-of-plane bending vibrations in the fingerprint region. An IR spectrum for this compound is available from the NIST Chemistry WebBook, which confirms the presence of these key functional groups. researchgate.net
Raman spectroscopy, which relies on inelastic scattering of light, is particularly sensitive to non-polar bonds and symmetric vibrations. Therefore, it would be expected to provide strong signals for the aromatic ring breathing modes. The C-Cl stretch would also be observable in the Raman spectrum.
Table 4: Characteristic Vibrational Frequencies for Benzene, 1-(2-chloroethoxy)-4-phenoxy-
| Wavenumber (cm⁻¹) | Vibration | Technique |
| 3100-3000 | Aromatic C-H Stretch | IR, Raman |
| 2960-2850 | Aliphatic C-H Stretch | IR, Raman |
| ~1600, ~1500 | Aromatic C=C Stretch | IR, Raman |
| 1250-1200 | Aryl-O Stretch (asymmetric) | IR |
| 800-600 | C-Cl Stretch | IR, Raman |
Chromatographic Techniques for Separation and Quantification (e.g., GC-MS, LC-MS, HPLC)
Chromatographic techniques are paramount for the separation of a target compound from impurities and for its quantification. The choice between gas chromatography (GC) and high-performance liquid chromatography (HPLC) depends on the volatility and thermal stability of the analyte.
Given its molecular weight, Benzene, 1-(2-chloroethoxy)-4-phenoxy- is amenable to analysis by GC, likely with a moderately polar capillary column. When coupled with a mass spectrometer (GC-MS), this technique provides both retention time data for quantification and mass spectra for identification of the parent compound and any impurities.
HPLC is also a suitable technique, particularly for samples that may not be sufficiently volatile or thermally stable for GC. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of acetonitrile (B52724) and water, would be a common starting point for method development. Detection could be achieved using a UV detector, as the aromatic rings will absorb strongly in the UV region. Coupling HPLC with mass spectrometry (LC-MS) would provide an additional layer of confirmation.
Table 5: Hypothetical Chromatographic Conditions for the Analysis of Benzene, 1-(2-chloroethoxy)-4-phenoxy-
| Technique | Column | Mobile Phase/Carrier Gas | Detector |
| GC-MS | 5% Phenyl-methylpolysiloxane | Helium | Mass Spectrometer |
| HPLC | C18 (5 µm, 4.6 x 250 mm) | Acetonitrile/Water gradient | UV (254 nm) |
X-ray Crystallography for Solid-State Structure Determination (if crystalline)
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. wikipedia.org For this technique to be applicable to Benzene, 1-(2-chloroethoxy)-4-phenoxy-, a single crystal of suitable size and quality must first be obtained. This is often a challenging step in the analytical process.
Environmental Chemistry and Degradation Pathways of Aryl Ethers with Chloroethoxy Substituents
Photolytic Degradation Mechanisms in Aquatic and Atmospheric Environments
Photolytic degradation, or photolysis, is a significant abiotic process that can break down chemical compounds through the action of sunlight. In both aquatic and atmospheric environments, "Benzene, 1-(2-chloroethoxy)-4-phenoxy-" is expected to undergo photolytic degradation, primarily driven by direct absorption of ultraviolet (UV) radiation and indirect reactions with photochemically generated reactive species.
Direct Photolysis: The aromatic rings in the molecule can absorb UV radiation, leading to the excitation of electrons to higher energy states. This excitation can weaken chemical bonds, potentially leading to cleavage of the ether linkages or the carbon-chlorine bond. The C-O ether bond and the C-Cl bond are generally the most susceptible to photolytic cleavage.
Indirect Photolysis: In natural waters, dissolved organic matter (DOM) can act as a photosensitizer, absorbing sunlight and transferring the energy to the target compound, leading to its degradation. Similarly, in the atmosphere and in sunlit surface waters, photochemically produced reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O₂), play a crucial role in the degradation of organic pollutants. The reaction with hydroxyl radicals is often the dominant pathway for the atmospheric degradation of volatile organic compounds.
Anticipated Photodegradation Products: The photolytic degradation of "Benzene, 1-(2-chloroethoxy)-4-phenoxy-" is likely to produce a variety of smaller molecules. The specific products will depend on the environmental conditions, such as the presence of sensitizers and the wavelength of light.
| Parent Compound | Potential Photodegradation Products | Environmental Compartment |
| Benzene (B151609), 1-(2-chloroethoxy)-4-phenoxy- | Phenol (B47542), 4-phenoxyphenol (B1666991), Chloroethanol, Hydroxylated derivatives, Ring-opened products (e.g., carboxylic acids, aldehydes) | Aquatic & Atmospheric |
This table presents predicted degradation products based on the photolysis of structurally similar aryl ethers and chlorinated aromatic compounds.
Oxidative Transformation Pathways by Environmental Radicals
In the environment, highly reactive radicals, particularly the hydroxyl radical (•OH), are key drivers of the oxidative transformation of organic compounds. These radicals are ubiquitous in the atmosphere, generated through the photolysis of ozone and other precursors, and are also present in aquatic systems.
The reaction between "Benzene, 1-(2-chloroethoxy)-4-phenoxy-" and hydroxyl radicals is expected to be a primary degradation pathway. The •OH radical can attack the aromatic rings via electrophilic addition, leading to the formation of hydroxylated intermediates. These intermediates are often more susceptible to further oxidation and ring cleavage. Another potential reaction is the abstraction of a hydrogen atom from the chloroethoxy side chain.
The rate of these reactions is a critical factor in determining the atmospheric lifetime of the compound. For many aromatic compounds, the reaction with •OH radicals is rapid, leading to relatively short atmospheric lifetimes.
Table of Potential Oxidative Transformation Products:
| Parent Compound | Reactant | Potential Transformation Products |
| Benzene, 1-(2-chloroethoxy)-4-phenoxy- | Hydroxyl Radical (•OH) | Hydroxylated phenoxy phenols, Catechols, Hydroquinones, Phenol, Chloroacetaldehyde, Ring cleavage products |
This table outlines predicted transformation products resulting from reactions with environmental radicals, based on studies of similar aromatic ethers.
Biotransformation and Biodegradation Studies (e.g., Microbial Metabolism)
Biodegradation, the breakdown of organic compounds by microorganisms, is a crucial process for the removal of pollutants from soil and water. The biodegradability of "Benzene, 1-(2-chloroethoxy)-4-phenoxy-" will depend on the ability of microbial enzymes to attack its structure.
Studies on phenoxyalkanoic acid herbicides and other aryl ethers have shown that a common initial step in their microbial metabolism is the cleavage of the ether linkage. nih.gov This is often catalyzed by oxygenase enzymes, which incorporate one or two atoms of oxygen into the substrate. This cleavage would likely yield phenol and a chloroethoxy-substituted phenol.
Following ether cleavage, the resulting aromatic rings can be further degraded through various metabolic pathways. These pathways typically involve hydroxylation of the aromatic ring to form catechols, which are then susceptible to ring cleavage by dioxygenase enzymes. The chloroethoxy side chain would likely be metabolized to smaller, more readily biodegradable compounds. The presence of the chlorine atom may, in some cases, slow down the rate of biodegradation compared to non-chlorinated analogues. epa.gov
Table of Predicted Biotransformation Products:
| Parent Compound | Microbial Process | Potential Metabolites |
| Benzene, 1-(2-chloroethoxy)-4-phenoxy- | Aerobic Biodegradation | Phenol, 4-phenoxyphenol, 2-chloroethanol, Catechols, Ring-opened aliphatic acids |
This table presents predicted metabolites based on the microbial degradation of analogous phenoxy and chlorinated aromatic compounds.
Theoretical Modeling of Environmental Fate and Persistence
In the absence of experimental data, theoretical models such as Quantitative Structure-Activity Relationships (QSARs) can be used to predict the environmental fate and persistence of chemicals. researchgate.netecetoc.org These models use the molecular structure of a compound to estimate its physicochemical properties and its susceptibility to various degradation processes.
For "Benzene, 1-(2-chloroethoxy)-4-phenoxy-", QSAR models could be used to estimate key parameters such as:
Log Kₒw (Octanol-Water Partition Coefficient): This parameter provides an indication of the compound's tendency to partition into organic matter in soil and sediment, and its potential for bioaccumulation.
Henry's Law Constant: This value helps to predict the partitioning of the compound between water and air.
Atmospheric Oxidation Rate: Models can estimate the rate constant for the reaction with hydroxyl radicals, providing an estimate of the compound's atmospheric lifetime.
Biodegradation Rate: Predictive models can provide an indication of the likelihood and rate of microbial degradation.
While these models are valuable for initial assessments, their predictions should be interpreted with caution, as they are based on data from other, often simpler, molecules. The accuracy of these models for a complex structure like "Benzene, 1-(2-chloroethoxy)-4-phenoxy-" may be limited.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
